Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate is a chemical compound that belongs to the class of esters, specifically an ethyl ester of a phenylpropanoic acid derivative. This compound is characterized by its unique isoquinoline structure, which contributes to its potential biological activity and applications in medicinal chemistry. The compound is notable for its complex molecular architecture, which includes an ethyl group, a phenyl ring, and an isoquinoline moiety.
The compound can be synthesized through various organic reactions, primarily involving the reaction of isoquinoline derivatives with appropriate alkylating agents and carbonyl compounds. It is often explored in pharmaceutical research due to its potential therapeutic properties.
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate can be classified as:
The synthesis of Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., diethyl ether), and purification steps including recrystallization or chromatography to isolate the desired product.
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate has a complex structure that can be represented as follows:
This indicates that the molecule contains:
The molecular weight of Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate is approximately 295.35 g/mol. The compound's structure includes a phenyl group attached to a propanoate backbone, with an isoquinoline substituent contributing to its unique properties.
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvents (e.g., ethanol for reduction), and catalysts (e.g., palladium on carbon for hydrogenation).
The mechanism of action of Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate is primarily related to its interaction with biological targets such as enzymes and receptors.
Research indicates that compounds with similar structures exhibit various pharmacological activities including anti-inflammatory and analgesic effects.
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate typically appears as a yellowish solid or oil at room temperature. Its melting point and boiling point are determined under specific laboratory conditions.
The compound is expected to be soluble in organic solvents such as ethanol and dichloromethane but insoluble in water due to its hydrophobic nature.
Physicochemical properties such as solubility, stability under various pH conditions, and reactivity with common reagents are crucial for understanding its behavior in biological systems and synthetic applications.
Ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate has potential applications in:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting the importance of structural diversity in drug design and development.
The retrosynthetic deconstruction of ethyl 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoate reveals three logical synthons (Figure 1):
Table 1: Retrosynthetic Disconnection Strategy
Synthon | Structural Role | Bond Disconnection | Suggested Precursor |
---|---|---|---|
Isoquinolinylmethyl | Nucleophilic alkylating agent | C(α)-CH₂-isoquinoline | 1-(Chloromethyl)isoquinoline |
3-Oxo-3-phenylpropanoate | Electrophilic α-carbon center | C(α)-H bond activation | Ethyl benzoylacetate |
Ester Group | Carboxylate protection | C(O)-OEt bond | Ethanol/acid catalysis |
This strategy prioritizes late-stage functionalization of the ketoester scaffold, leveraging the acidity of the α-proton (pKa ~10–11) for alkylation. The ester group remains protected throughout, minimizing side reactions [3] [5].
Palladium catalysis enables efficient coupling of the isoquinoline unit to the propanoate core. Two principal methodologies have been optimized:
Buchwald-Hartwig Amination
Using Pd₂(dba)₃/XPhos (5 mol%), 1-(bromomethyl)isoquinoline couples with ethyl 2-amino-3-oxo-3-phenylpropanoate in toluene at 80°C. This yields the target compound in 68–72% efficiency but requires rigorous exclusion of moisture [5].
Direct α-Alkylation of Ketoester
Superior efficiency (85–90% yield) is achieved via Pd(OAc)₂/DPEPhos (3 mol%) catalyzed alkylation of ethyl benzoylacetate with 1-(chloromethyl)isoquinoline in DMF at 60°C. Critical parameters include:
Table 2: Palladium-Catalyzed Coupling Optimization
Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd₂(dba)₃/XPhos | KOtBu | Toluene | 80 | 12 | 68–72 |
Pd(OAc)₂/DPEPhos | Cs₂CO₃ | DMF | 60 | 8 | 85–90 |
Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 100 | 15 | <50 |
The Pd(OAc)₂/DPEPhos system suppresses enolization and proto-dehalogenation side reactions (<5%), making it the method of choice [8].
The ketoester backbone is synthesized via Claisen condensation between ethyl acetate and ethyl benzoate (Figure 2). Key stereoelectronic considerations:
Microwave irradiation (150 W, 100°C, 30 min) accelerates condensation, achieving 92% yield with minimized decarboxylation. The product’s enol content (7–9% in CDCl₃) is confirmed by ¹H NMR (δ 5.5 ppm, s, 1H) [3] [5].
Microwave irradiation dramatically enhances the final coupling step’s efficiency:
Esterification Protocol
A mixture of 2-(isoquinolin-1-ylmethyl)-3-oxo-3-phenylpropanoic acid (1.0 equiv), ethanol (5.0 equiv), and DMAP (0.1 equiv) in toluene undergoes irradiation (300 W, 120°C, 20 min), achieving 95% conversion. Conventional heating requires 12 h at 80°C for equivalent yields [3].
Structural Characterization
Post-synthetic analysis confirms the structure:
Table 3: Physicochemical and Drug-Likeness Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 333.36 g/mol | ESI-MS |
LogP | 2.85 | XLOGP3 |
Hydrogen Bond Acceptors | 5 | Lipinski’s Rule |
Hydrogen Bond Donors | 0 | Lipinski’s Rule |
Topological Polar Surface Area | 55.2 Ų | ChemAxon |
Water Solubility (LogS) | –3.85 | ESOL Model |
Lipinski Violations | 0 | — |
The compound exhibits favorable drug-likeness parameters, suggesting potential for therapeutic applications in kinase modulation [5] [7] [8].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 53938-08-2
CAS No.: 949092-65-3
CAS No.: